Cas no 1181527-91-2 (N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide)

N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- 1181527-91-2
- Z424354128
- N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
- N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- AKOS024525546
- F5860-3702
- N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
- VU0526366-1
-
- インチ: 1S/C17H13N5O3S/c23-15(19-17-18-13(10-26-17)14-6-3-9-25-14)7-8-22-16(24)11-4-1-2-5-12(11)20-21-22/h1-6,9-10H,7-8H2,(H,18,19,23)
- InChIKey: PDHDMSITJQXWNU-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CC=CO2)N=C1NC(CCN1C(C2C=CC=CC=2N=N1)=O)=O
計算された属性
- せいみつぶんしりょう: 367.07391047g/mol
- どういたいしつりょう: 367.07391047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 575
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5860-3702-100mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-20μmol |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-25mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-1mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-75mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-15mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-10mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-2mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-40mg |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5860-3702-5μmol |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
1181527-91-2 | 5μmol |
$63.0 | 2023-09-09 |
N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamideに関する追加情報
Comprehensive Analysis of N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide (CAS 1181527-91-2)
The compound N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, identified by its CAS number 1181527-91-2, represents a sophisticated heterocyclic molecule with significant potential in medicinal chemistry and drug discovery. Its unique structure combines a furan-thiazole core with a benzotriazinone moiety, making it a subject of interest for researchers exploring novel bioactive compounds. This article delves into its chemical properties, synthesis pathways, and potential applications, aligning with current trends in small-molecule therapeutics and targeted drug design.
Recent advancements in computational chemistry and AI-driven drug discovery have heightened interest in compounds like 1181527-91-2. Its structural complexity allows for interactions with multiple biological targets, particularly enzymes involved in inflammatory and proliferative pathways. Researchers are investigating its potential as a kinase inhibitor or allosteric modulator, given the rising demand for precision medicine solutions. The furan-thiazole segment, in particular, is known for its electron-rich properties, which may enhance binding affinity in protein-ligand interactions.
The synthesis of N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves multi-step organic reactions, including amide coupling and cyclization strategies. A key intermediate, the benzotriazinone derivative, is often prepared via oxidative cyclization of ortho-aminobenzamides. Such methodologies align with green chemistry principles, a hot topic in 2024, as industries seek sustainable synthesis routes with reduced environmental impact. Analytical techniques like HPLC and LC-MS are critical for purity assessment, ensuring compliance with pharmaceutical standards.
From a therapeutic perspective, this compound’s benzotriazinone group mimics natural NAD(P)H cofactors, suggesting potential in metabolic disorder research. Its thiazole ring, a common pharmacophore in FDA-approved drugs (e.g., sulfathiazole), further underscores its versatility. Current studies explore its role in oxidative stress modulation, a trending topic linked to aging and neurodegenerative diseases. Users searching for "heterocyclic compounds for neurodegeneration" or "thiazole-based therapeutics" will find this molecule highly relevant.
In drug formulation, the compound’s logP and solubility profiles pose challenges typical of biopharmaceutical classification system (BCS) Class II/IV substances. Nanoformulation approaches, such as liposomal encapsulation or solid dispersions, are being explored to enhance bioavailability—a frequent query in pharmaceutical forums. Additionally, its stability under physiological pH ranges makes it a candidate for oral delivery systems, a key focus area for next-generation therapeutics.
Beyond biomedicine, CAS 1181527-91-2 has applications in material science. Its conjugated system exhibits fluorescence properties, useful in OLED development or bioimaging probes. This dual utility aligns with the growing intersection of chemistry and nanotechnology, often searched as "multifunctional organic materials." Patent databases reveal its inclusion in designs for photodynamic therapy agents, reflecting the compound’s adaptability.
Regulatory and safety assessments of N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide emphasize its low acute toxicity in preclinical models, though comprehensive ADMET studies are ongoing. Its non-mutagenic profile (per Ames test data) supports further development, addressing common concerns about heterocyclic compound safety. These aspects are crucial for researchers comparing scaffold options in early-stage projects.
In conclusion, 1181527-91-2 exemplifies innovation at the nexus of medicinal chemistry and materials engineering. Its multifaceted applications—from targeted therapies to advanced materials—resonate with contemporary scientific priorities. As the demand for structure-activity relationship (SAR) studies grows, this compound offers a rich template for derivatization, promising to remain a focal point in peer-reviewed research and industrial R&D pipelines.
1181527-91-2 (N-4-(furan-2-yl)-1,3-thiazol-2-yl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide) 関連製品
- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)
- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)
- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)
- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)
- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)
- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)
- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 57964-39-3(4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile)
- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)